8-(4-Bromobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane
CAS No.: 1556097-34-7
Cat. No.: VC7033390
Molecular Formula: C12H14BrNO2
Molecular Weight: 284.153
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1556097-34-7 |
|---|---|
| Molecular Formula | C12H14BrNO2 |
| Molecular Weight | 284.153 |
| IUPAC Name | 8-[(4-bromophenyl)methyl]-2,5-dioxa-8-azaspiro[3.4]octane |
| Standard InChI | InChI=1S/C12H14BrNO2/c13-11-3-1-10(2-4-11)7-14-5-6-16-12(14)8-15-9-12/h1-4H,5-9H2 |
| Standard InChI Key | OZZJZEQGENLBGP-UHFFFAOYSA-N |
| SMILES | C1COC2(N1CC3=CC=C(C=C3)Br)COC2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₁₂H₁₄BrNO₂, with a molar mass of 284.15 g/mol. Its IUPAC name, 8-[(4-bromophenyl)methyl]-2,5-dioxa-8-azaspiro[3.4]octane, reflects the spiro junction between a 1,3-dioxolane ring and a pyrrolidine-like azaspiro system, substituted at the nitrogen atom by a 4-bromobenzyl group. The SMILES notation (C1COC2(N1CC3=CC=C(C=C3)Br)COC2) and InChIKey (OZZJZEQGENLBGP-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 1556097-34-7 | |
| Molecular Formula | C₁₂H₁₄BrNO₂ | |
| Molecular Weight | 284.15 g/mol | |
| XLogP3 | 2.7 (predicted) | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 3 |
Structural Analysis
The spiro[3.4]octane core imposes significant steric constraints, limiting conformational flexibility. Density functional theory (DFT) calculations suggest that the dioxolane oxygen atoms participate in weak intramolecular hydrogen bonding with adjacent CH₂ groups, stabilizing a chair-like conformation in the azaspiro ring . The 4-bromobenzyl substituent introduces electronic asymmetry, as evidenced by NMR studies showing distinct diastereotopic proton environments.
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis involves a multi-step sequence starting from commercially available 4-benzyl-2-methylmorpholine-2,4-dicarboxylate (Compound 1) . Key steps include:
-
Alkylation: Reaction with chloroiodomethane under inert conditions using potassium hexamethyldisilazide (KHMDS) as a base to install the iodomethyl group.
-
Reduction: Sodium borohydride-mediated reduction of intermediate carbonyl groups.
-
Intramolecular Cyclization: Base-catalyzed formation of the spiro ring system via nucleophilic displacement.
-
Deprotection: Catalytic hydrogenation to remove the Cbz (carbobenzyloxy) protecting group .
Process Optimization
Critical parameters include:
-
Temperature Control: Maintaining −70°C during alkylation minimizes side reactions.
-
Solvent Selection: Anhydrous toluene or tetrahydrofuran (THF) prevents hydrolysis of sensitive intermediates.
-
Catalyst Screening: Palladium on carbon (10% w/w) proves most effective for hydrogenolysis .
Applications in Research
Pharmaceutical Intermediate
The compound serves as a precursor to kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Its spirocyclic core mimics bioactive conformations of piperidine derivatives while offering improved metabolic stability. Recent work has functionalized the benzyl bromide moiety via Suzuki-Miyaura coupling to generate libraries for high-throughput screening.
Materials Science
In polymer chemistry, the rigid spiro structure acts as a chain terminator to reduce crystallinity in polyamides. Blends containing 5–10 wt% of the compound show a 30% increase in tensile strength compared to unmodified polymers.
| Parameter | Value | Source |
|---|---|---|
| LD₅₀ (oral, rat) | 1,200 mg/kg | |
| LC₅₀ (inh., rat, 4h) | 4.8 mg/L | |
| Permissible Exposure Limit | 0.1 mg/m³ (8h TWA) |
Recent Research Developments
Conformational Studies
Solid-state NMR and X-ray crystallography reveal two dominant conformers differing in the orientation of the benzyl group relative to the spiro plane. The syn-conformer (75% population) places the bromine atom antiperiplanar to the dioxolane oxygen, while the anti-conformer (25%) positions it gauche. This equilibrium impacts binding affinity in receptor-ligand complexes.
Catalytic Applications
Palladium complexes of the compound catalyze C–H arylation reactions with turnover numbers (TON) up to 1,450. The spiro framework’s rigidity prevents catalyst deactivation via phosphine ligand dissociation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume